

Technical Monograph: Z-Ala-Phe-OH

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Compound of Interest

Compound Name: Z-Ala-Phe-OH

CAS No.: 2768-53-8

Cat. No.: B1336518

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High-Purity Dipeptide Substrate & Synthon

Executive Summary

Z-Ala-Phe-OH (N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine), identified by CAS 2768-53-8, is a protected dipeptide derivative critical to enzymatic kinetics and peptide therapeutics.[1] It serves a dual function in modern biochemistry: first, as a highly specific substrate for metalcarboxypeptidases (specifically Carboxypeptidase A), allowing for precise kinetic characterization of proteolytic activity; and second, as a chiral building block in the synthesis of complex peptidomimetics and protease inhibitors.

This guide synthesizes the physicochemical profile, synthetic methodology, and validated assay protocols for **Z-Ala-Phe-OH**, designed to provide actionable intelligence for the bench scientist.

Physicochemical Profile & Stability

Understanding the molecular architecture of **Z-Ala-Phe-OH** is prerequisite to its application.[2] The N-terminal Benzyloxycarbonyl (Z or Cbz) group confers lipophilicity and stability,

preventing N-terminal degradation while allowing orthogonal deprotection (catalytic hydrogenolysis).

Table 1: Core Chemical Specifications

Parameter	Specification
CAS Number	2768-53-8
Chemical Name	N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine
Formula	C ₂₀ H ₂₂ N ₂ O ₅
Molecular Weight	370.41 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMF, DMSO, Ethanol; Insoluble in Water
pKa (COOH)	~3.6 (Predicted)
Storage	-20°C (Desiccated); Stable for >2 years solid

Stability & Handling[2]

- **Hygroscopicity:** The compound is moderately hygroscopic. Equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the peptide bond over extended periods.
- **Solution Stability:** Stock solutions in DMSO or DMF are stable for 1 month at -20°C. Avoid aqueous storage; prepare working buffers fresh.

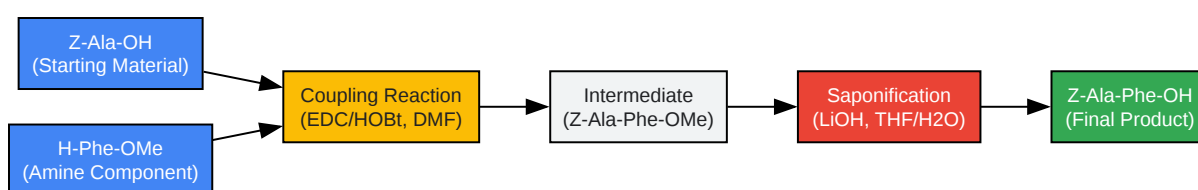
Chemical Synthesis & Purification

For researchers requiring custom synthesis or modification (e.g., introducing isotopic labels), the synthesis of **Z-Ala-Phe-OH** follows a standard solution-phase peptide coupling strategy. The "Z" group is stable to the acidic conditions often used in side-chain deprotection, making it robust.

Synthetic Route

The synthesis typically involves the coupling of Z-Alanine with Phenylalanine methyl ester, followed by mild saponification.

- Activation: Z-Ala-OH is activated using DCC/HOBt or EDC/NHS in DCM/DMF.
- Coupling: H-Phe-OMe (free base) is added.
- Deprotection: The methyl ester is cleaved using LiOH in THF/Water (Saponification) to yield the free acid **Z-Ala-Phe-OH**.



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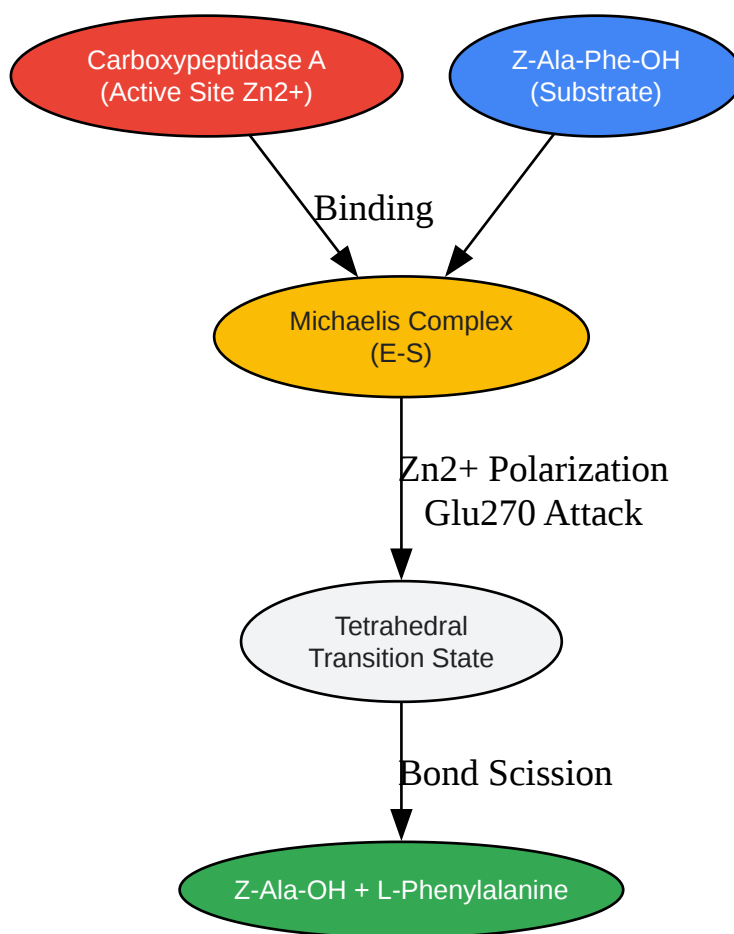
Figure 1: Solution-phase synthetic pathway for **Z-Ala-Phe-OH**. The orthogonal protection strategy ensures the integrity of the peptide bond during ester hydrolysis.

Enzymatic Application: Carboxypeptidase A Assay

The primary biochemical utility of **Z-Ala-Phe-OH** is as a substrate for Carboxypeptidase A (CPA). CPA is a zinc-dependent metalloprotease that preferentially cleaves C-terminal aromatic amino acids (like Phenylalanine).

Mechanism of Action

CPA utilizes a catalytic Zinc ion (Zn^{2+}) coordinated by His69, Glu72, and His196.[3] The Zinc ion polarizes the carbonyl oxygen of the scissile peptide bond (between Ala and Phe), making it susceptible to nucleophilic attack by a water molecule activated by Glu270.



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Figure 2: Kinetic mechanism of **Z-Ala-Phe-OH** hydrolysis by Carboxypeptidase A. The reaction follows Michaelis-Menten kinetics.

Validated Assay Protocol (HPLC Method)

While spectrophotometric assays exist, Reverse-Phase HPLC is the gold standard for quantifying **Z-Ala-Phe-OH** cleavage due to the lack of a distinct chromophore shift upon cleavage compared to p-nitroanilide substrates.

Objective: Determine

and

of CPA using **Z-Ala-Phe-OH**.

Reagents:

- Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
- Substrate Stock: 10 mM **Z-Ala-Phe-OH** in DMF.
- Enzyme: Bovine Carboxypeptidase A (dissolved in cold buffer).
- Quench Solution: 10% Trifluoroacetic acid (TFA).

Workflow:

- Preparation: Prepare substrate dilutions (0.1 mM to 2.0 mM) in Buffer. Keep DMF concentration <5% to avoid denaturing the enzyme.
- Incubation: Add 10 nM CPA to the substrate solution at 25°C.
- Sampling: At defined intervals (0, 5, 10, 15, 30 min), remove 50 µL aliquots.
- Quenching: Immediately add 50 µL Quench Solution to stop the reaction.
- Analysis: Inject 20 µL onto a C18 HPLC column.
 - Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 15 min.
 - Detection: UV at 254 nm (detects the Z-group).
- Quantification: Measure the decrease in the **Z-Ala-Phe-OH** peak and the appearance of the Z-Ala-OH peak.

Data Processing: Plot initial velocity (

) vs. Substrate concentration (

) and fit to the Michaelis-Menten equation:

Therapeutic Relevance & Drug Design

Z-Ala-Phe-OH is not merely a reagent; it is a scaffold for Rational Drug Design.

- **Protease Inhibitor Development:** By replacing the scissile amide bond with non-cleavable isosteres (e.g., hydroxyethylene, phosphinate), researchers convert the Z-Ala-Phe scaffold into potent transition-state analog inhibitors.
- **Prodrug Strategies:** The Z-Ala-Phe motif can be linked to cytotoxic drugs. In tissues expressing high levels of Cathepsins or CPAs (often upregulated in tumors), the enzyme cleaves the peptide, releasing the active drug specifically at the tumor site.

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